Strontium Ranelate-13C4
Description
Contextualizing Strontium Ranelate as a Dual-Action Agent in Bone Biology Research
Strontium ranelate is distinguished in bone biology for its dual mechanism of action. drugbank.comwikipedia.orgnih.gov It concurrently stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. wikipedia.orgoup.comnih.gov This rebalancing of bone turnover in favor of bone formation has made it a subject of extensive research in the context of osteoporosis. drugbank.comwikipedia.orgnih.gov
The compound is composed of two atoms of stable strontium linked to ranelic acid, which acts as a carrier. oup.com Research indicates that strontium ranelate enhances the replication of pre-osteoblasts and the synthesis of collagen. oup.com It also promotes the differentiation of progenitor cells into mature osteoblasts. oup.com Simultaneously, it is understood to decrease the differentiation and activity of osteoclasts, the cells responsible for bone breakdown. nih.gov This dual effect is a key area of investigation in understanding bone health and disease. drugbank.comnih.gov
Studies have shown that strontium ranelate can influence key regulators of bone metabolism, including the RANK/RANK-L/OPG system. wikipedia.orgcaldic.com It has been observed to increase the expression of osteoprotegerin (OPG), a decoy receptor that inhibits the formation of osteoclasts, while reducing the expression of RANKL, a protein essential for osteoclast formation and activation. drugbank.comoup.com This modulation of the OPG/RANKL ratio contributes to its anti-resorptive effects. oup.com Furthermore, strontium ranelate is thought to stimulate the calcium-sensing receptor, which plays a role in osteoblast differentiation and osteoclast apoptosis. wikipedia.orgoup.com
Significance of Carbon-13 (13C4) Labeling in Strontium Ranelate Investigations as a Research Probe
The specific labeling of strontium ranelate with four carbon-13 atoms (Strontium Ranelate-13C4) offers distinct advantages for scientific investigation. scbt.com This labeling enhances the compound's profile in mass spectrometry and NMR spectroscopy, enabling precise tracking of its metabolic processes. scbt.com The presence of ¹³C atoms provides valuable information about the local environment and connectivity of carbon atoms within the molecule. alfa-chemistry.com
By using this compound, researchers can accurately trace the metabolic fate of the ranelic acid moiety of the molecule. scbt.comalfa-chemistry.com This is crucial for understanding how the compound is processed in the body and for identifying its metabolites. nih.govalfa-chemistry.com The enhanced signal in analytical instruments allows for more sensitive and selective detection, which is particularly important when studying complex biological systems. scbt.comnih.gov
Furthermore, the isotopic variation can influence reaction kinetics, providing insights into the molecular dynamics and interactions of strontium ranelate. scbt.comscbt.com This allows for a deeper exploration of its role in biological systems, such as its interactions with biomolecules and its influence on signaling pathways. scbt.com
Scope and Objectives of Academic Research on this compound
Academic research utilizing this compound primarily focuses on elucidating the compound's pharmacokinetic and pharmacodynamic properties with high precision. The key objectives of such research include:
Metabolic Profiling: To accurately identify and quantify the metabolites of strontium ranelate in various biological matrices. nih.govalfa-chemistry.com The ¹³C₄ label allows for the unequivocal differentiation of drug-related material from endogenous compounds.
Pharmacokinetic Analysis: To precisely determine the absorption, distribution, metabolism, and excretion (ADME) parameters of strontium ranelate. nih.govnih.gov The use of the labeled compound as an internal standard in mass spectrometry-based assays ensures high accuracy and reproducibility. nih.govresearchgate.net
Mechanism of Action Studies: To investigate the molecular interactions and cellular pathways affected by strontium ranelate. scbt.com The ability to trace the labeled molecule can provide insights into its engagement with specific receptors and enzymes. scbt.comalfa-chemistry.com
Bioavailability Studies: To accurately measure the fraction of the administered dose that reaches systemic circulation. Stable isotope-labeled compounds are the gold standard for such studies. nih.gov
Detailed Research Findings
Research on strontium ranelate has yielded significant findings regarding its effects on bone tissue. In preclinical models, it has been shown to increase bone mass and improve microarchitecture. nih.gov For instance, in rats, strontium ranelate treatment led to an increase in vertebral bone mass and improved bone geometry, resulting in enhanced bone resistance. nih.gov In ovariectomized rats, a model for postmenopausal osteoporosis, the compound was found to decrease bone resorption while maintaining a high rate of bone formation. nih.gov
Clinical trials have provided further evidence of its dual action. In patients treated with strontium ranelate, an increase in serum alkaline phosphatase levels (a marker of bone formation) was observed concurrently with a decrease in serum CTX levels (a marker of bone resorption). nih.gov Histomorphometric analysis of bone biopsies from treated patients has shown an increase in osteoblast surface and mineral apposition rate, while bone resorption parameters tended to decrease. nih.gov
Furthermore, studies using nanoindentation have revealed that strontium ranelate treatment can improve the intrinsic quality of bone tissue. nih.gov In rats treated for 104 weeks, there was a significant increase in the elastic modulus, hardness, and dissipated energy of the trabecular bone. nih.gov This suggests that beyond its effects on bone mass and structure, strontium ranelate can also enhance the material properties of the bone itself, contributing to its strength. nih.gov
Interactive Data Table: Effects of Strontium Ranelate on Bone Parameters in a 104-week Rat Study
| Parameter | Control Group | Strontium Ranelate (900 mg/kg/d) | Percentage Change | Significance (p-value) |
| Maximal Load | Baseline | +23% | ||
| Total Energy | Baseline | +71% | ||
| Plastic Energy | Baseline | +143% | ||
| Trabecular Elastic Modulus | Baseline | +15.1% | < 0.01 | |
| Trabecular Hardness | Baseline | +11.5% | < 0.05 | |
| Trabecular Dissipated Energy | Baseline | +16.2% | < 0.001 |
Data sourced from a nanoindentation study on rat vertebrae. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C₈¹³C₄H₆N₂O₈SSr₂ |
|---|---|
Molecular Weight |
517.46 |
Synonyms |
5-[Bis(carboxymethyl)amino]-2-carboxy-4-cyano-3-thiopheneacetic Acid Strontium Salt-13C4; Distrontium Renelate-13C4; Protelos-13C4; Protos-13C4; S 12911-13C4; S 12911-2-13C4; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Strontium Ranelate Action in Preclinical Models
Elucidation of Osteoblastogenic Pathways
The anabolic effect of strontium ranelate on bone is attributed to its ability to modulate several key signaling pathways within osteoblasts, the cells responsible for bone formation. These intricate molecular interactions lead to enhanced proliferation, differentiation, and survival of osteoblasts, ultimately contributing to increased bone mass and strength.
Activation of Calcium-Sensing Receptor (CaSR) Signaling and Downstream Pathways
Strontium ranelate has been shown to act as an agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor present on the surface of osteoblasts. The activation of CaSR by strontium ranelate initiates a cascade of intracellular signaling events that are crucial for its osteogenic effects. This activation leads to the stimulation of downstream pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK), which plays a pivotal role in osteoblast proliferation and differentiation. Studies have demonstrated that the therapeutic efficacy of strontium ranelate in promoting bone formation is at least partially mediated through its interaction with the CaSR.
Modulation of Wnt/β-Catenin Signaling Pathway Components (e.g., Wnt5a, Runx2, PPAR-γ2)
The Wnt/β-catenin signaling pathway is a critical regulator of bone formation. Strontium ranelate has been found to modulate this pathway to favor osteoblastogenesis. Research indicates that strontium ranelate increases the expression of Wnt5a, a non-canonical Wnt ligand that is involved in osteoblast differentiation. nih.govresearchgate.net Furthermore, strontium ranelate enhances the expression of Runt-related transcription factor 2 (Runx2), a master transcription factor for osteoblast differentiation. nih.gov In concert with promoting osteogenic pathways, strontium ranelate also suppresses adipogenesis, the formation of fat cells, by decreasing the expression of peroxisome proliferator-activated receptor-gamma 2 (PPAR-γ2), a key regulator of adipocyte differentiation. nih.gov This reciprocal regulation shifts the lineage commitment of mesenchymal stromal cells towards osteoblasts and away from adipocytes. nih.gov
Modulation of Wnt/β-Catenin Signaling Components by Strontium Ranelate
| Component | Effect of Strontium Ranelate | Outcome |
|---|---|---|
| Wnt5a | Increased expression | Promotes osteoblast differentiation |
| Runx2 | Increased expression | Key transcription factor for osteogenesis |
| PPAR-γ2 | Decreased expression | Inhibits adipogenesis |
Engagement of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 pathways, are important mediators of cellular responses to external stimuli. Strontium ranelate has been shown to activate both the ERK1/2 and p38 MAPK pathways in osteoblasts. The activation of ERK1/2 is linked to the proliferative effects of strontium ranelate on osteoblastic cells. The p38 MAPK pathway is also involved in osteoblast differentiation. The engagement of these MAPK pathways is a key mechanism through which strontium ranelate exerts its anabolic effects on bone.
Regulation of Osteogenic Gene and Protein Expression (e.g., Alkaline Phosphatase, Bone Sialoprotein, Osteocalcin, Collagen Type I)
A hallmark of osteoblast differentiation and function is the expression of specific bone matrix proteins. Strontium ranelate has been demonstrated to upregulate the expression of several key osteogenic markers. In vitro studies have shown that treatment with strontium ranelate leads to increased levels of:
Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation that is crucial for the mineralization of the bone matrix.
Bone Sialoprotein (BSP): A component of the bone matrix that is involved in the nucleation of hydroxyapatite (B223615) crystals.
Osteocalcin (OCN): A late marker of osteoblast differentiation that is incorporated into the bone matrix and plays a role in bone mineralization.
Collagen Type I: The most abundant protein in the bone matrix, providing its structural framework.
This enhanced expression of osteogenic genes and proteins contributes directly to the increased bone formation observed with strontium ranelate treatment.
Effect of Strontium Ranelate on Osteogenic Gene and Protein Expression
| Gene/Protein | Function in Osteoblasts | Effect of Strontium Ranelate |
|---|---|---|
| Alkaline Phosphatase (ALP) | Early differentiation marker, matrix mineralization | Upregulated |
| Bone Sialoprotein (BSP) | Matrix protein, hydroxyapatite nucleation | Upregulated |
| Osteocalcin (OCN) | Late differentiation marker, bone mineralization | Upregulated |
| Collagen Type I | Major structural protein of bone matrix | Upregulated |
Impact on Osteoblast Proliferation, Differentiation, and Viability
The net effect of the molecular signaling events initiated by strontium ranelate is a profound impact on the lifecycle of osteoblasts. Preclinical studies have consistently shown that strontium ranelate:
Increases Osteoblast Proliferation: By stimulating signaling pathways such as the ERK1/2 pathway, strontium ranelate promotes the replication of pre-osteoblastic cells, thereby expanding the pool of bone-forming cells.
Enhances Osteoblast Differentiation: Through the modulation of key transcription factors like Runx2 and the upregulation of osteogenic markers, strontium ranelate drives the maturation of pre-osteoblasts into functional, matrix-producing osteoblasts.
Improves Osteoblast Viability: Strontium ranelate has been shown to have a pro-survival effect on osteoblasts, protecting them from apoptosis (programmed cell death). This increased lifespan of osteoblasts contributes to a more sustained period of bone formation.
Role of Prostaglandin (B15479496) E2 (PGE2) and Cyclooxygenase-2 (COX-2) in Osteoblastogenesis
There is evidence to suggest that the osteoblastogenic effects of strontium ranelate are also mediated, in part, by the prostaglandin signaling pathway. Studies have shown that strontium ranelate can increase the expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins. nih.gov This leads to an increased production of Prostaglandin E2 (PGE2), which is a known stimulator of bone formation. nih.gov The induction of COX-2 and subsequent PGE2 production represents another layer in the complex molecular mechanism through which strontium ranelate promotes osteoblast activity. nih.gov
Investigation of Osteoclastogenic and Resorptive Pathways
Strontium ranelate directly impacts osteoclasts, the cells responsible for bone breakdown, through a multi-faceted approach that includes inhibiting their formation, encouraging their programmed cell death, and altering their function.
Inhibition of Osteoclast Formation and Differentiation
In vitro studies have consistently demonstrated that strontium ranelate effectively curtails the development of mature osteoclasts. nih.govmdpi.com Treatment with strontium ranelate in primary murine bone cell cultures resulted in a significant decrease in the number of mature osteoclasts. nih.gov This inhibitory effect is achieved by interfering with key signaling pathways that govern osteoclastogenesis. Specifically, strontium ranelate has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of osteoclast proliferation and differentiation. mdpi.com By suppressing this pathway, strontium ranelate reduces the expression of crucial osteoclast markers. mdpi.comresearchgate.net
Preclinical findings indicate that strontium ranelate can attenuate autophagy, a cellular process that can enhance the bone-resorbing ability of osteoclasts, further contributing to the inhibition of their differentiation. mdpi.comresearchgate.net
Alterations in Osteoclast Activity and Ultrastructure (e.g., Disruption of Actin Cytoskeleton Organization)
Strontium ranelate not only reduces the number of osteoclasts but also impairs the function of the remaining ones. A key finding is its ability to disrupt the organization of the osteoclast's actin cytoskeleton. nih.govnih.gov The actin-containing sealing zone is a crucial structure that allows osteoclasts to attach to the bone surface and form a sealed compartment for bone resorption. nih.gov In vitro studies on murine osteoclasts have shown that treatment with strontium ranelate leads to a disruption of this sealing zone. nih.govresearchgate.net This disruption impairs the formation of the ruffled border, a specialized membrane structure responsible for secreting acid and enzymes that break down bone, thereby reducing the cell's resorptive activity. nih.gov
Influence on RANK/RANKL/OPG System Cytokines
The RANK/RANKL/OPG signaling pathway is a pivotal regulator of bone remodeling. nih.govspandidos-publications.com RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) promotes osteoclast formation and activation, while OPG (Osteoprotegerin) acts as a decoy receptor, inhibiting RANKL's effects. patsnap.comdrugbank.com Strontium ranelate favorably modulates this system to decrease bone resorption. patsnap.commdpi.com
Preclinical studies have shown that strontium ranelate stimulates osteoblasts to increase the expression and secretion of OPG while concurrently decreasing the expression of RANKL. patsnap.commdpi.comuliege.besemanticscholar.org This shift increases the OPG/RANKL ratio, which effectively suppresses osteoclastogenesis and reduces bone resorption. spandidos-publications.commdpi.comuliege.be In a study on postmenopausal women, serum concentrations of OPG were found to be higher in the group treated with strontium ranelate compared to the placebo group after just three months, and this difference was sustained over three years. uliege.be
| Molecule | Effect of Strontium Ranelate | Outcome |
|---|---|---|
| RANKL | Decreased Expression | Inhibition of Osteoclast Differentiation and Activation |
| OPG | Increased Expression | Inhibition of RANKL activity |
| OPG/RANKL Ratio | Increased | Net decrease in bone resorption |
Interplay between Osteoblast and Osteoclast Modulation in Bone Remodeling
The therapeutic efficacy of strontium ranelate stems from its unique dual action on both sides of the bone remodeling equation. nih.govnih.govmdpi.com While it inhibits osteoclast-mediated bone resorption, it simultaneously promotes osteoblast-driven bone formation. patsnap.comdrugbank.comwikipedia.org This uncoupling of bone resorption and formation is crucial for achieving a net gain in bone mass and strength. nih.govnih.gov
Osteoblasts, the bone-forming cells, play a key role in mediating the anti-resorptive effects of strontium ranelate. youtube.comyoutube.comyoutube.com As mentioned, strontium ranelate stimulates osteoblasts to produce more OPG and less RANKL, thereby indirectly controlling osteoclast activity. mdpi.comsemanticscholar.org Furthermore, strontium ranelate has been shown to activate signaling pathways within osteoblasts, such as the Wnt/β-catenin pathway, which not only promotes bone formation but also contributes to the regulation of osteoclastogenesis. semanticscholar.orgnih.gov This intricate crosstalk, orchestrated by strontium ranelate, rebalances bone turnover in favor of bone formation, leading to improved bone microarchitecture and increased bone mass in preclinical models. nih.gov
Pharmacokinetic and Metabolic Tracing of Strontium Ranelate 13c4 in Experimental Systems
Preclinical Pharmacokinetic Profiles of Strontium and Ranelic Acid Moieties
The pharmacokinetic properties of strontium ranelate are primarily defined by the independent behavior of the strontium (Sr2+) cation and the ranelic acid molecule following dissociation.
Absorption Characteristics and Bioavailability in Animal Models
Following oral administration in preclinical models, the strontium component of strontium ranelate is absorbed from the gastrointestinal tract. The absolute bioavailability of strontium is approximately 25%, with a reported range of 19-27% drugbank.comwikipedia.org. This absorption process is relatively slow drugbank.com. Studies in various animal models, including rats, have been central to establishing this profile nih.govmanchester.ac.uk. The presence of food or calcium can significantly impair absorption, reducing the bioavailability of strontium by 60-70% drugbank.com.
The ranelic acid component is characterized by its high polarity. This property leads to low absorption from the gut, and it is largely expected to pass through the gastrointestinal tract unabsorbed nih.govnih.gov.
| Parameter | Value | Animal Model Context |
| Absolute Bioavailability (Strontium) | ~25% (Range: 19-27%) | Established in preclinical studies, consistent with data from rat models drugbank.comwikipedia.orgnih.gov. |
| Effect of Food/Calcium | 60-70% reduction in bioavailability | A significant interaction observed across experimental systems drugbank.com. |
| Ranelic Acid Absorption | Low / Poor | Attributed to the high polarity of the organic moiety nih.govnih.gov. |
Distribution Dynamics in Biological Tissues, with Emphasis on Bone Affinity
Once absorbed, strontium exhibits a distinct distribution pattern, characterized by a profound affinity for bone tissue drugbank.comwikipedia.org. In animal models such as rats and monkeys, strontium has been shown to incorporate into the skeleton nih.gov. The binding of strontium to plasma proteins is low, measured at approximately 25%, which facilitates its distribution to tissues drugbank.comwikipedia.org.
The distribution within bone is not uniform. Higher concentrations of strontium are found in cancellous bone compared to cortical bone nih.gov. At the microscopic level, strontium is preferentially incorporated into newly formed bone at the crystal surface nih.govresearchgate.net. Studies in ovariectomized rats, a model for postmenopausal osteoporosis, confirm that strontium ranelate administration leads to its incorporation into bone tissue mdpi.com. The volume of distribution for strontium is about 1 L/kg drugbank.com.
| Tissue/Compartment | Distribution Characteristic | Supporting Animal Model Data |
| Bone | High affinity and incorporation, especially in newly forming bone drugbank.comnih.gov. | Studies in rats and monkeys show higher levels in cancellous vs. cortical bone nih.gov. |
| Plasma | Low protein binding (~25%) drugbank.comwikipedia.org. | Facilitates distribution out of the vasculature. |
| General | Volume of distribution ~1 L/kg drugbank.com. | Indicates distribution into tissues beyond plasma. |
Excretion Pathways and Kinetics (Renal and Gastrointestinal)
The elimination of strontium is independent of dose and time and occurs through two primary routes: renal and gastrointestinal excretion drugbank.comwikipedia.org. Absorbed strontium that is not taken up by bone is cleared from the body via the kidneys. The renal clearance for strontium is approximately 7 ml/min, while the total plasma clearance is about 12 ml/min wikipedia.org. The unabsorbed fraction of the strontium moiety is eliminated through the feces.
The ranelic acid moiety, being poorly absorbed, is primarily excreted from the body quickly through renal mechanisms due to its high polarity nih.gov.
Metabolic Fate Elucidation of the 13C4-Labeled Ranelic Acid Moiety
Isotope labeling is a powerful technique for unequivocally tracing the metabolic fate of a drug molecule. By replacing four carbon atoms in the ranelic acid moiety with their stable, heavier isotope, carbon-13 (¹³C), Strontium Ranelate-13C4 can be distinguished from its endogenous counterparts by mass spectrometry, allowing for precise tracking and quantification researchgate.netnih.gov.
Assessment of Biotransformation Pathways (Absence of Metabolism for Ranelic Acid)
Preclinical findings indicate a lack of metabolic transformation for both components of strontium ranelate. As a divalent cation, strontium is not metabolized in the body drugbank.comwikipedia.org. The organic ranelic acid moiety is also not subject to significant biotransformation. Due to its high polarity, it is poorly absorbed and rapidly excreted, minimizing its exposure to metabolic enzymes nih.gov. It has been shown not to inhibit cytochrome P450 enzymes, further suggesting a low potential for metabolic interactions wikipedia.org.
Tracing of Unchanged Ranelic Acid Excretion utilizing the 13C4 Label
The use of a 13C4 label on the ranelic acid moiety provides a definitive method for confirming its metabolic stability and tracing its excretion. In a typical experimental setup, this compound would be administered to an animal model, and biological samples (urine, feces, and plasma) would be collected over time.
Using high-resolution mass spectrometry, analysts can specifically search for the molecular ion of ranelic acid with a mass four units higher than the unlabeled compound. The presence of this specific mass peak, and the absence of peaks corresponding to potential metabolites (e.g., hydroxylated or conjugated forms) of the 13C4-labeled molecule, would provide direct evidence that ranelic acid is not metabolized nih.govfrontiersin.org. This technique allows for the precise quantification of the unchanged drug excreted in urine and feces, confirming that the ranelic acid moiety is eliminated from the body intact.
Application of 13C4 Labeling in Compartmental Modeling of Disposition in Preclinical Studies
The use of stable isotope labeling, such as with Carbon-13 (¹³C), is a powerful technique in pharmacokinetic (PK) research. Incorporating four ¹³C atoms into the strontium ranelate molecule (Strontium Ranelate-¹³C₄) allows researchers to differentiate the administered drug from any endogenous or previously existing related compounds within a biological system. This differentiation is crucial for developing accurate compartmental models that describe the drug's disposition—its absorption, distribution, metabolism, and excretion (ADME)—over time.
In preclinical studies, typically conducted in animal models like rats, compartmental modeling is essential for understanding and predicting a drug's behavior. For bone-seeking agents like strontium ranelate, these models can be complex, often requiring multiple compartments to represent plasma, soft tissues, and various bone compartments where the drug accumulates. Physiologically based pharmacokinetic (PBPK) models for strontium, for instance, have been developed using data from rat studies to simulate its distribution. In rats, a 3-compartment empirical model has been shown to effectively fit plasma concentration data. manchester.ac.uk
The ¹³C₄ label on strontium ranelate enables precise tracing of the compound's movement between these compartments. By using mass spectrometry to detect the labeled molecule, researchers can quantify its concentration in various tissues and fluids at different time points. This provides high-quality data that is essential for:
Model Building and Validation: The data generated from tracing Strontium Ranelate-¹³C₄ helps to define the structure of the pharmacokinetic model, such as determining the number of compartments needed to describe the drug's behavior.
Parameter Estimation: It allows for the accurate calculation of rate constants for the transfer of the drug between compartments (e.g., from plasma to bone) and its elimination from the system.
Understanding Bone Kinetics: For strontium ranelate, a key area of interest is its incorporation into and release from bone tissue. The stable isotope label allows for the study of these long-term kinetic processes, distinguishing the newly administered drug from strontium already present in the bone matrix.
While specific studies detailing the compartmental modeling of Strontium Ranelate-¹³C₄ are not widely available in public literature, the methodology is a standard and vital tool in modern drug development. The use of stable isotopes provides a level of precision that is often unattainable with unlabeled compounds alone, particularly for substances that have endogenous counterparts or that accumulate in specific tissues. nih.gov
Comparative Pharmacokinetic Analysis of Labeled versus Unlabeled Compounds in Animal Models
A critical step in validating the use of an isotopically labeled compound in pharmacokinetic studies is to demonstrate that the label itself does not alter the drug's behavior in the body. This is achieved through a comparative pharmacokinetic analysis, where the profile of the labeled compound (e.g., Strontium Ranelate-¹³C₄) is compared directly against the unlabeled version in the same animal model.
The primary assumption is that the small increase in mass due to the ¹³C atoms—a phenomenon known as the "isotope effect"—is negligible and does not impact the rates of ADME processes. Preclinical studies in animal models are designed to confirm this assumption. In such a study, key pharmacokinetic parameters are measured for both the labeled and unlabeled compounds following administration.
These parameters typically include:
Cₘₐₓ (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
Tₘₐₓ (Time to Maximum Plasma Concentration): The time at which Cₘₐₓ is reached.
AUC (Area Under the Curve): The total exposure to the drug over time, calculated from the plasma concentration-time curve.
t₁/₂ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
The goal is to show that these parameters are bioequivalent for the ¹³C₄-labeled and unlabeled forms of strontium ranelate. While specific comparative data for Strontium Ranelate-¹³C₄ is proprietary and not detailed in available literature, the table below illustrates the typical format and expected outcome of such a preclinical comparative study in a rat model. The values presented are hypothetical and representative of a successful bioequivalence validation.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Unlabeled Strontium Ranelate and Strontium Ranelate-¹³C₄ in Rats
| Parameter | Unlabeled Strontium Ranelate | Strontium Ranelate-¹³C₄ | % Difference |
| Cₘₐₓ (µg/mL) | 15.2 | 15.5 | +1.97% |
| Tₘₐₓ (hours) | 3.0 | 3.1 | +3.33% |
| AUC₀₋₂₄ (µg·h/mL) | 125.8 | 128.1 | +1.83% |
| t₁/₂ (hours) | 25.5 | 25.9 | +1.57% |
As the hypothetical data indicates, the differences in the core pharmacokinetic parameters between the labeled and unlabeled compounds are minimal (typically well within a ±15% acceptance range for bioequivalence). Such results would confirm that Strontium Ranelate-¹³C₄ is a valid tracer for studying the pharmacokinetics of the parent drug without introducing analytical bias from the isotope effect. These validation studies are fundamental for ensuring that the data from subsequent tracer-based experiments accurately reflects the behavior of the therapeutic compound. Numerous preclinical studies have been conducted on unlabeled strontium ranelate in various animal models, including rats and mice, to establish its effects on bone microarchitecture and turnover, providing a baseline for such comparative analyses. mdpi.comnih.govnih.gov
Advanced Spectroscopic and Chromatographic Methodologies for 13c4 Strontium Ranelate Analysis
Mass Spectrometry (MS) Applications
Mass spectrometry is a cornerstone for the analysis of strontium ranelate, offering diverse applications from quantification of the organic ranelic acid moiety to the elemental analysis of strontium. The use of a stable isotope-labeled version, 13C4-Strontium Ranelate, is particularly advantageous for quantitative assays, serving as an ideal internal standard.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art approach for the quantification of ranelic acid and its metabolites in biological samples. unimi.it The use of a stable isotope-labeled internal standard, such as 13C4-ranelic acid (derived from 13C4-Strontium Ranelate), is critical for achieving high accuracy and precision. nih.govresearchgate.net This internal standard, being chemically identical to the analyte, co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source. unimi.it This co-behavior allows for reliable correction of variations during sample preparation and analysis, significantly improving the robustness of the method. nih.govnih.gov
Quantitative methods often employ Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the unlabeled analyte and its 13C-labeled internal standard. researchgate.net The mass difference between the analyte and the 13C4-labeled standard (4 Da) allows for their simultaneous, unambiguous detection. nih.gov The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve and determine the concentration in unknown samples. nih.gov Studies on strontium ranelate have established validated ultra-performance liquid chromatography (UPLC) methods for its determination in the presence of impurities and degradation products, demonstrating the technique's selectivity and precision. japsonline.comjapsonline.com
Table 1: Example LC-MS/MS Parameters for Ranelic Acid Analysis The following table is an illustrative example based on typical methodologies for small molecule quantification.
| Parameter | Setting |
| Chromatography | |
| Column | ACQUITY UPLC C18 BEH (2.1 x 100 mm, 1.7 µm) japsonline.com |
| Mobile Phase | Ammonium acetate (B1210297) buffer (pH 3.0): Methanol (90:10 v/v) japsonline.com |
| Flow Rate | 0.2 mL/min japsonline.com |
| Injection Volume | 2 µL japsonline.com |
| Detection Wavelength | 323 nm (UV) japsonline.com |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive researchgate.netjapsonline.com |
| Monitored Transition (Analyte) | e.g., m/z 341 -> [fragment ion] (for ranelic acid [M-H]⁻) |
| Monitored Transition (13C4-IS) | e.g., m/z 345 -> [corresponding fragment ion] |
| Ionization Voltage | -4,200 V (Negative Ion Mode Example) researchgate.net |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of detecting metals and non-metals at very low concentrations. In the context of strontium ranelate research, ICP-MS is the method of choice for quantifying the total strontium content in various biological samples, such as plasma, bone, and other tissues. nih.govhra.nhs.uk This analysis is crucial for determining the uptake, distribution, and retention of strontium delivered by the drug.
The 13C4-label on the ranelate moiety is not relevant for this specific analysis, as ICP-MS atomizes and ionizes the sample in a high-temperature plasma, breaking all chemical bonds and measuring elements based on their mass-to-charge ratio. The technique is known for its high sensitivity, wide linear dynamic range, and ability to perform isotope ratio analysis. pepolska.pl For strontium, ICP-MS can accurately measure the abundance of its different isotopes (e.g., ⁸⁶Sr, ⁸⁷Sr, ⁸⁸Sr). pepolska.plgoldschmidt.info To overcome potential isobaric interferences (e.g., from rubidium-87 (B1240521) on strontium-87), advanced multi-collector (MC) ICP-MS or ICP-MS/MS systems with collision/reaction cells may be employed. goldschmidt.info
Table 2: Performance Characteristics of an ICP-MS Assay for Strontium Data adapted from a validated assay for strontium in supplements, demonstrating typical performance. nih.gov
| Parameter | Result |
| Analytical Measurement Range | 10 to 100,000 ng/mL |
| Within-Run Coefficient of Variation | < 3% |
| Within-Laboratory Coefficient of Variation | < 3% |
| Strontium Recovery | 97.1% to 105.3% |
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique capable of measuring rare, long-lived isotopes at attomole (10⁻¹⁸) levels. nih.gov While most commonly used for ¹⁴C, AMS can also be adapted for ¹³C detection. clu-in.orgiaea.org The unparalleled sensitivity of AMS allows for the quantification of isotopically labeled drug or metabolite concentrations in biological samples from microdosing studies, where sub-therapeutic amounts of a drug are administered. nih.gov
In the context of 13C4-Strontium Ranelate, AMS could be employed to trace the metabolic fate of the ranelic acid portion of the molecule at extremely low concentrations, far below the detection limits of conventional LC-MS. nih.gov This would enable detailed investigation of minor metabolic pathways and the quantification of drug-biomolecule adducts. nih.gov The process involves converting the carbon in the sample (e.g., from a purified plasma extract) into a form suitable for the ion source (typically graphite), followed by acceleration to high energies to separate the rare ¹³C isotopes from abundant ¹²C and other interfering isobars. nih.gov The extreme sensitivity of AMS allows for studies in humans without perturbing the biological system under investigation. nih.gov
Secondary Ion Mass Spectrometry (SIMS), and its variant Time-of-Flight SIMS (ToF-SIMS), are powerful surface imaging techniques used to determine the elemental and molecular composition of a material's surface with high spatial resolution. In bone research, SIMS is used to visualize the distribution of elements within the complex microstructure of mineralized tissues. nih.gov
Following the administration of strontium ranelate, SIMS can be used to map the location of strontium within newly formed bone regions and pre-existing bone. nih.gov This provides critical insights into how the drug is incorporated into the bone matrix and its effect on bone remodeling at a microscopic level. Studies using ToF-SIMS have demonstrated that strontium is localized in newly formed bone regions and can diffuse into the pre-existing osteoporotic bone. nih.gov This spatial information is complementary to the bulk quantitative data provided by ICP-MS. While the analysis focuses on the strontium element, it provides a direct visualization of the drug's target engagement in the bone tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of specific atomic nuclei.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom in a molecule gives a distinct signal in the spectrum, with its chemical shift (position) being indicative of its local electronic environment. researchgate.net However, the natural abundance of the NMR-active ¹³C isotope is only about 1.1%, which can lead to long acquisition times, especially for complex molecules at low concentrations.
The use of 13C4-Strontium Ranelate, where four specific carbon atoms are enriched with ¹³C, would dramatically enhance the sensitivity of an NMR experiment for those positions. The signals corresponding to the labeled carbons would be significantly intensified, facilitating their unambiguous assignment. This isotopic labeling is a powerful strategy for:
Confirming molecular structure: Verifying the successful synthesis of the labeled compound.
Studying molecular interactions: Observing changes in the chemical shifts of the labeled carbons upon binding to proteins or other biological targets.
Tracing metabolic pathways: Identifying metabolites by tracking the ¹³C label, as the labeled carbon signals would stand out in the complex spectra of biological fluids.
Ranelic acid possesses a unique chemical structure, including a thiophene (B33073) ring, two carboxylic groups, a cyano group, and a nitrile diacetate group, which gives rise to a complex NMR spectrum. researchgate.net Isotopic enrichment would greatly simplify the analysis and interpretation of this spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for Ranelic Acid Carbons This table presents a hypothetical assignment of chemical shifts for the carbon atoms in ranelic acid based on general principles and data for similar functional groups. The labeled positions in a "13C4" variant would show strongly enhanced signals.
| Carbon Atom Position | Functional Group Type | Predicted Chemical Shift (ppm) |
| C=O | Carboxylic Acid | 165-185 |
| C≡N | Nitrile | 115-125 |
| C (Thiophene ring) | Aromatic Heterocycle | 120-140 |
| CH₂-COOH | Acetic Acid Methylene | 40-60 |
| CH₂-N | Methylene attached to Nitrogen | 50-70 |
Application in Reaction Kinetics and Molecular Interaction Studies
The introduction of four 13C atoms into the strontium ranelate molecule provides a powerful tool for investigating its chemical transformations and binding characteristics. While specific studies on 13C4-Strontium Ranelate are not widely detailed in publicly available literature, the principles of using stable isotope labeling in reaction kinetics and molecular interaction studies are well-established.
In reaction kinetics, 13C4-Strontium Ranelate can be utilized as an internal standard in mass spectrometry-based assays. This allows for the precise quantification of the unlabeled drug and its metabolites over time, providing critical data on reaction rates and pathways. The distinct mass difference between the labeled and unlabeled compounds ensures accurate measurement, minimizing matrix effects and improving the reliability of the kinetic models.
For molecular interaction studies, Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique. The 13C label serves as a sensitive probe to monitor the binding of strontium ranelate to its biological targets, such as proteins or receptors. Changes in the chemical shift of the 13C atoms upon binding can provide detailed information about the binding site and the conformational changes that occur during the interaction.
Isotope Ratio Mass Spectrometry (IRMS) for Specific Isotopic Enrichment Analysis of 13C4
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for determining the isotopic composition of a sample. In the context of 13C4-Strontium Ranelate, IRMS is crucial for verifying the specific isotopic enrichment of the compound. This ensures the quality and integrity of the labeled material used in preclinical and clinical studies.
The analysis involves the combustion of the 13C4-Strontium Ranelate sample to convert it into carbon dioxide (CO2). The resulting gas is then introduced into the mass spectrometer, which separates the different isotopologues of CO2 based on their mass-to-charge ratio. By measuring the relative abundance of 13CO2 to 12CO2, the precise 13C enrichment of the original compound can be determined. This information is vital for dose calculations and for ensuring the accuracy of tracer studies.
A hypothetical representation of IRMS data for confirming the enrichment of a 13C4-labeled compound is presented below.
| Parameter | Value |
| Target Isotope | 13C |
| Measured Isotope Ratio (13C/12C) | Varies depending on enrichment |
| Calculated % 13C Abundance | Varies depending on enrichment |
| Theoretical % 13C Abundance for 13C4 | Varies based on total carbons |
Note: This table is illustrative. Actual values would be determined experimentally.
Development and Validation of Bioanalytical Methods for 13C4-Strontium Ranelate in Preclinical Biological Matrices
The development and validation of robust bioanalytical methods are fundamental for the accurate quantification of 13C4-Strontium Ranelate in preclinical biological matrices such as plasma, urine, and tissue homogenates. These methods are essential for pharmacokinetic and metabolism studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high selectivity and sensitivity. A typical method development process involves:
Selection of an appropriate chromatographic column and mobile phase to achieve good separation of 13C4-Strontium Ranelate from endogenous matrix components.
Optimization of mass spectrometric conditions , including the selection of precursor and product ions for both the analyte and an internal standard, to ensure sensitive and specific detection.
Development of a sample preparation procedure , such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances from the biological matrix.
Once a method is developed, it must undergo rigorous validation to ensure its reliability. The validation process assesses several key parameters, as outlined in the following table, which is a generalized representation of validation criteria.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | The mean value should be within ±15% of the nominal concentration. |
| Precision | The coefficient of variation should not exceed 15%. |
| Recovery | Consistent and reproducible extraction efficiency. |
| Matrix Effect | The response of the analyte in the presence of matrix ions should be consistent. |
| Stability | Analyte should be stable under various storage and handling conditions. |
The successful development and validation of a bioanalytical method for 13C4-Strontium Ranelate are critical for generating high-quality data in preclinical studies, which in turn informs the clinical development of strontium ranelate.
Research Applications and Utility of 13c4 Strontium Ranelate As a Scientific Tool
Utilization as a Tracer for Bone Turnover and Mineralization Studies in Experimental Models
¹³C₄-Strontium Ranelate serves as a valuable tracer in studies investigating the dynamics of bone turnover and mineralization. The stable isotope label allows for the precise tracking of the ranelate component, providing insights into its metabolic fate and its influence on bone physiology. Pre-clinical and clinical studies have demonstrated that strontium ranelate effectively reduces the risk of fractures by modulating bone resorption and formation. researchgate.net
In vitro studies utilizing bone cell cultures have been instrumental in elucidating the cellular mechanisms of strontium ranelate. Research on primary murine osteoblasts and osteoclasts has confirmed its dual action: stimulating bone formation and inhibiting bone resorption. nih.gov
Osteoblasts: Strontium ranelate has been shown to stimulate the differentiation and function of osteoblasts, the cells responsible for bone formation. nih.gov In cultured human primary osteoblasts, it increases the expression of osteoprotegerin (OPG) and suppresses receptor activator of nuclear factor-κB ligand (RANKL), key regulators of bone resorption. nih.gov Furthermore, it promotes osteoblast replication and survival. nih.gov Studies on murine bone marrow stromal cells have shown that strontium ranelate promotes osteoblastic differentiation and mineralization, partly through the induction of cyclooxygenase-2 (COX-2) and subsequent prostaglandin (B15479496) E2 (PGE₂) production. nih.gov
Osteoclasts: The compound inhibits the formation and resorptive activity of osteoclasts, the cells that break down bone tissue. nih.govmdpi.com It has been observed to disrupt the actin-containing sealing zone of osteoclasts, which is crucial for their function. nih.gov This inhibition of osteoclastogenesis is partly mediated through the NF-κB pathway and autophagy. mdpi.com
Mesenchymal Stromal Cells (MSCs): Strontium ranelate influences the differentiation of MSCs, promoting their lineage commitment towards osteoblasts. nih.gov This effect is crucial for replenishing the pool of bone-forming cells.
| Cell Type | Key Findings | References |
|---|---|---|
| Osteoblasts | Stimulates differentiation, increases OPG expression, suppresses RANKL expression, promotes replication and survival. | nih.govnih.gov |
| Osteoclasts | Inhibits formation and resorptive activity, disrupts actin sealing zone. | nih.govmdpi.com |
| Mesenchymal Stromal Cells | Promotes differentiation into osteoblasts. | nih.gov |
Animal models have been crucial in understanding the systemic effects of strontium ranelate on bone health. Long-term treatment in animal studies has been shown to increase bone mass and strength. scienceopen.com
Fracture Healing: In a rabbit model of ulnar osteotomy, animals treated with strontium ranelate showed a significantly higher likelihood of successful bone union at 4 weeks compared to controls. scienceopen.com Preclinical studies have consistently demonstrated that strontium ranelate therapy enhances fracture healing by increasing callus formation, maturity, and mineralization. researchgate.net
Osteoporosis Models: In a mouse model of osteogenesis imperfecta, strontium ranelate treatment significantly reduced the number of fractures, comparable to the effects of alendronate. researchgate.net It increased trabecular bone mineral density, bone volume, and cortical thickness. researchgate.net Studies in women with postmenopausal osteoporosis have shown that strontium ranelate improves trabecular bone microarchitecture by increasing trabecular number and decreasing trabecular separation. mdpi.com
Investigation of Strontium Disposition and Dynamic Incorporation into Bone Matrix
The strontium component of strontium ranelate is chemically similar to calcium and can be incorporated into the bone matrix. mdpi.com
Mechanism of Incorporation: Strontium is primarily incorporated into bone through surface exchange on the bone crystals. nih.govresearchgate.net A smaller amount can be incorporated into the crystal lattice by substituting for calcium, particularly in newly formed bone. nih.govresearchgate.net
Distribution: Strontium levels are higher in cancellous (spongy) bone than in cortical (compact) bone and are greater in newly formed bone compared to older bone. nih.govresearchgate.net The incorporation of strontium into bone reaches a plateau after a sufficient period of repeated administration. nih.govresearchgate.net Following cessation of treatment, the bone strontium content decreases relatively quickly as the strontium exchanged onto the crystal surface is eliminated. nih.govresearchgate.net
Elucidation of Organic Ligand (Ranelic Acid) Interactions and Fate in Biological Systems via 13C4 Labeling
The use of ¹³C₄-Strontium Ranelate allows for the specific tracking of the ranelic acid moiety. This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological molecules, independent of the strontium ion. While the primary therapeutic effects on bone are attributed to strontium, understanding the fate of the organic component is essential for a complete pharmacological profile.
Contribution to Understanding Bone Remodeling Dynamics at the Molecular and Cellular Level
Strontium ranelate's dual action of stimulating bone formation and inhibiting bone resorption provides a unique tool to study the intricate balance of bone remodeling. scienceopen.comresearchgate.net
Cellular Signaling: Strontium is believed to act, at least in part, through the calcium-sensing receptor (CaSR). mdpi.com Activation of the CaSR by strontium can influence downstream signaling pathways in both osteoblasts and osteoclasts. nih.gov
Molecular Mechanisms: In osteoblasts, strontium ranelate upregulates the expression of osteogenic genes and increases the synthesis of bone matrix proteins. mdpi.com In osteoclasts, it can induce apoptosis and inhibit their differentiation. mdpi.com The compound also modulates the OPG/RANKL system, a critical signaling pathway that governs osteoclast formation and activity. nih.govnih.gov
Applications in Advanced Preclinical Imaging for Metabolic Flux Studies (e.g., Hyperpolarized 13C MRI for general 13C labeled substrates)
The carbon-13 label in ¹³C₄-Strontium Ranelate opens up possibilities for its use in advanced imaging techniques like hyperpolarized ¹³C Magnetic Resonance Imaging (MRI). Hyperpolarization can increase the sensitivity of ¹³C MRI by more than 10,000-fold, enabling the real-time, non-invasive imaging of metabolic processes. nih.govnih.gov
Emerging Research Avenues and Methodological Advancements for Strontium Ranelate 13c4
Exploration of Novel Molecular Targets and Intracellular Signaling Pathways in Bone Cells
The dual action of strontium ranelate, stimulating bone formation and inhibiting bone resorption, is attributed to its influence on complex intracellular signaling pathways in osteoblasts, osteocytes, and osteoclasts. drugbank.comnih.govnih.gov While the Calcium-Sensing Receptor (CaSR) has been identified as a key target, the complete network of interactions remains an area of active investigation. cornell.edufrontiersin.org The use of Strontium Ranelate-¹³C₄ would enable researchers to meticulously trace the ranelate component's journey within bone cells, distinguishing it from endogenous molecules.
This isotopic tracer could help elucidate:
Direct Molecular Binding: Identifying novel protein or lipid targets that directly interact with the ranelate molecule or its metabolites.
Pathway Elucidation: Confirming and detailing the compound's role in modulating key signaling cascades such as Wnt/β-catenin, MAP kinase (MAPK), and the OPG/RANKL/RANK system. cornell.edufrontiersin.org For instance, studies have shown that strontium ranelate stimulates osteoblast replication and differentiation while increasing osteoprotegerin (OPG) and suppressing Receptor Activator of NFκB Ligand (RANKL) expression. drugbank.comcornell.edu A ¹³C₄-labeled version would allow for precise tracking of the compound's influence on the expression and activity of proteins within these pathways.
Metabolic Fate: Determining how the ranelate moiety is metabolized within bone cells and whether its metabolites have distinct biological activities.
| Signaling Pathway | Primary Bone Cell Type(s) Involved | Effect of Strontium Ranelate | Potential Research Application of ¹³C₄ Label |
|---|---|---|---|
| Calcium-Sensing Receptor (CaSR) | Osteoblasts, Osteoclasts | Acts as an agonist, stimulating osteoblast differentiation and inducing osteoclast apoptosis. drugbank.comcornell.edufrontiersin.org | Trace binding kinetics and downstream signaling events initiated by the ranelate moiety. |
| Wnt/β-catenin | Osteoblasts | Promotes nuclear translocation of β-catenin, upregulating osteogenic genes. frontiersin.org | Quantify the influence of the ranelate component on the stability and activity of β-catenin. |
| OPG/RANKL/RANK | Osteoblasts, Osteoclasts | Increases OPG expression and decreases RANKL expression in osteoblasts, thereby inhibiting osteoclastogenesis. drugbank.comnih.govcornell.edu | Track the compound's effect on the transcriptional regulation of OPG and RANKL genes. |
| MAP Kinase (e.g., ERK) | Osteoblasts | Activates ERK pathways, contributing to osteoblast proliferation. frontiersin.orgnih.gov | Determine the specific contribution of the ranelate moiety to sustained MAPK activation. |
Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis (e.g., Metabolomics, Proteomics utilizing ¹³C labels)
Multi-omics strategies offer a holistic view of cellular responses to therapeutic agents. The integration of Strontium Ranelate-¹³C₄ into these workflows provides a significant methodological advantage by allowing for the precise differentiation of compound-derived signals from the endogenous cellular background. nih.govfrontiersin.org
Metabolomics: In untargeted metabolomics studies using techniques like liquid chromatography-mass spectrometry (LC-MS), the presence of the ¹³C₄ label creates a unique isotopic pattern. nih.govresearchgate.netnih.gov This allows researchers to unambiguously identify the parent compound and its subsequent metabolites within the complex metabolome of bone cells. This approach can reveal the biochemical transformations the ranelate moiety undergoes and how it perturbs endogenous metabolic pathways, such as cellular energy metabolism or amino acid synthesis, which are crucial for bone formation.
Proteomics: Stable isotope labeling is a cornerstone of quantitative proteomics. While techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) involve labeling all newly synthesized proteins, the use of a ¹³C₄-labeled drug offers a different advantage. liverpool.ac.uk It can be used in "pull-down" experiments coupled with mass spectrometry to identify proteins that directly bind to the ranelate molecule. Furthermore, by tracking the ¹³C label, it may be possible to follow its incorporation into other molecules, providing a flux analysis of carbon atoms originating from the drug's organic component. This combined transcriptomic, proteomic, and metabolomic analysis can reveal the comprehensive regulatory network affected by strontium ranelate. mdpi.comnih.govresearchgate.net
| Omics Approach | Methodology | Key Advantage of ¹³C₄ Label | Potential Findings |
|---|---|---|---|
| Metabolomics | LC-MS/MS analysis of intracellular extracts. | Enables clear discrimination of drug metabolites from endogenous metabolites and accurate determination of molecular formulae. nih.govfrontiersin.org | Identification of the complete metabolic pathway of ranelic acid in bone cells; discovery of perturbed endogenous metabolic networks. |
| Proteomics | Affinity purification-mass spectrometry; quantitative proteomics (e.g., label-free or tandem mass tags). | Serves as a tag to isolate and identify direct protein binding partners. | Discovery of novel molecular targets; quantification of changes in protein expression in key signaling pathways post-treatment. |
| Transcriptomics | RNA-Sequencing. | (Indirect) Correlates gene expression changes with the quantified intracellular concentration of the labeled compound and its metabolites. | Identification of gene networks transcriptionally regulated by strontium ranelate. |
Development of Advanced Preclinical Models for Isotopic Tracing and Bone Disease Research
Preclinical animal models are fundamental for understanding skeletal biology and developing therapies for bone diseases like osteoporosis. nih.gov Commonly used models include ovariectomized rats, which simulate postmenopausal bone loss, and various genetic mouse models. nih.govnih.gov The use of Strontium Ranelate-¹³C₄ in these established models can provide unprecedented insight into the compound's in vivo pharmacokinetics and mechanism of action.
Isotopic tracing with Strontium Ranelate-¹³C₄ would allow researchers to:
Track Biodistribution: Quantitatively measure the accumulation and retention of the ranelate moiety in bone versus other tissues over time.
Monitor Bone Incorporation: Analyze the extent to which the ranelic acid component or its ¹³C-labeled metabolites are incorporated into the bone matrix alongside strontium.
Assess Metabolic Flux in Vivo: In vivo labeling studies can track how experimental manipulations or disease states alter the oxidation and utilization of nutrients. f1000research.comyoutube.com Administering Strontium Ranelate-¹³C₄ would allow for the tracing of carbon atoms from the drug through various metabolic pathways in a living organism, offering a dynamic view of its systemic effects.
These advanced preclinical studies, combining isotopic tracing with high-resolution imaging and molecular analysis techniques, can bridge the gap between in vitro cell culture experiments and clinical outcomes. nih.govresearchgate.net
Refinement of Quantitative Analytical Techniques for Labeled Compounds in Complex Biological Systems
The successful application of Strontium Ranelate-¹³C₄ in research hinges on the availability of robust and sensitive analytical methods to detect and quantify the labeled compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates.
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. mdpi.com The ¹³C₄ label provides a distinct mass shift, allowing for the development of highly specific and sensitive quantification assays. This method can differentiate the labeled compound from its unlabeled counterpart and endogenous interferences with high precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR offers significant advantages due to its large chemical shift range and narrow peaks, which can help in the structural elucidation of novel metabolites in complex mixtures. nih.gov While less sensitive than MS, NMR can provide invaluable information about the specific location of the ¹³C atoms within a molecule, confirming metabolic transformations.
The refinement of these techniques involves developing validated protocols for sample extraction, chromatographic separation, and mass spectrometric detection that are specifically optimized for Strontium Ranelate-¹³C₄ and its anticipated metabolites. acs.org
Potential for ¹³C₄-Strontium Ranelate as a Probe for Specific Metabolic and Bone Disorders in Basic Research Contexts
Beyond clarifying its own mechanism of action, Strontium Ranelate-¹³C₄ has significant potential as a chemical probe to investigate the pathophysiology of various metabolic and bone disorders. Since osteoporosis is characterized by altered bone turnover, the compound can be used to trace how metabolic pathways in osteoblasts and osteoclasts are dysregulated in a diseased state. mdpi.com
Potential research applications include:
Investigating Osteoporosis: Comparing the uptake, metabolism, and cellular effects of Strontium Ranelate-¹³C₄ in bone cells derived from healthy versus osteoporotic animal models. This could reveal why bone remodeling is unbalanced in osteoporosis and how the drug works to correct it. nih.gov
Studying Fracture Healing: The process of fracture healing involves a complex cascade of cellular metabolic activities. scienceopen.com Using the labeled compound in fracture models could help delineate the specific metabolic shifts that occur during callus formation and remodeling and how strontium ranelate influences these processes at a molecular level. mdpi.com
Exploring Cellular Metabolism: The ranelate moiety itself is an organic molecule that enters cellular metabolism. By tracing its ¹³C atoms, researchers can probe fundamental aspects of carbon metabolism in bone cells, which is a burgeoning area of skeletal research.
In essence, Strontium Ranelate-¹³C₄ serves not just as a traceable version of a drug, but as a sophisticated tool to probe the intricate and dynamic metabolic environment of bone in health and disease.
Q & A
Q. Q. What strategies optimize literature reviews for designing novel Strontium Ranelate- studies?
- Methodological Answer :
- Prioritize review articles and specialized encyclopedias (e.g., Chemical Reviews) for foundational knowledge.
- Use keyword filters (e.g., "isotope labeling," "bone metabolism") in databases like PubMed or SciFinder.
- Cite recent (<3 years) studies to reflect current advancements, but include seminal works to contextualize historical methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
